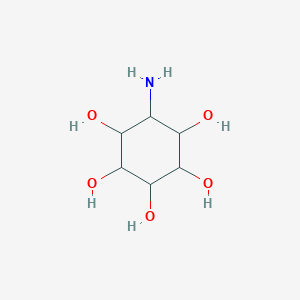

6-Aminocyclohexane-1,2,3,4,5-pentol

Description

Significance and Academic Research Context of Aminocyclitols

The significance of aminocyclitols in academic and industrial research is profound, largely due to their presence in many clinically important antibiotics. nih.gov The aminocyclitol framework is a key component of aminoglycoside antibiotics, which have been instrumental in treating bacterial infections for decades. nih.gov Beyond their antibacterial properties, aminocyclitols are investigated for a wide array of other biological activities. researchgate.net

Research in this field is driven by several key factors:

Antibiotic Development: The rise of antibiotic-resistant bacteria necessitates the discovery and synthesis of new and more effective antimicrobial agents. Aminocyclitols serve as a scaffold for the development of novel antibiotic candidates.

Enzyme Inhibition: Certain aminocyclitols act as potent inhibitors of glycosidases, enzymes involved in various biological processes. This has implications for the development of treatments for viral infections, cancer, and metabolic disorders. researchgate.net

Synthetic Methodology: The complex stereochemistry of aminocyclitols presents a significant challenge for synthetic chemists. Developing efficient and stereoselective methods for their synthesis is an active area of research. researchgate.net

Biochemical Probes: Due to their structural similarity to sugars, aminocyclitols can be used as biochemical tools to study carbohydrate metabolism and recognition processes.

The academic inquiry into aminocyclitols is thus a multidisciplinary endeavor, spanning organic chemistry, biochemistry, microbiology, and medicinal chemistry.

Historical Trajectories and Milestones in Aminocyclitol Research

The history of aminocyclitol research is intrinsically linked to the "golden age" of antibiotic discovery. reactgroup.orgsciencelearn.org.nz A systematic approach to screening soil microbes for antimicrobial properties led to the isolation of many important aminocyclitol-containing compounds. news-medical.net

Key Historical Milestones:

| Year | Milestone | Key Figure(s) | Significance |

| 1943 | Discovery of Streptomycin (B1217042) | Selman Waksman, Albert Schatz, Elizabeth Bugie | First effective antibiotic against tuberculosis. ebsco.combritannica.comwikipedia.org |

| 1957 | Isolation of Kanamycin (B1662678) | Hamao Umezawa | A broad-spectrum aminoglycoside antibiotic. wikipedia.org |

| 1961 | Discovery of Spectinomycin (B156147) | An aminocyclitol antibiotic used for treating gonorrhea. wikipedia.org |

The discovery of streptomycin was a landmark achievement, heralding a new era in the treatment of bacterial diseases and sparking intense research into soil microorganisms as a source of novel therapeutics. ebsco.commicrobiologysociety.org Subsequent discoveries, such as kanamycin and neomycin, further solidified the importance of aminocyclitols in medicine. nih.govwikipedia.org The development of resistance to these early antibiotics has since fueled ongoing research to modify their structures and create new, more potent derivatives.

Scope of Contemporary Academic Inquiry into 6-Aminocyclohexane-1,2,3,4,5-pentol (B13143475)

While extensive research has focused on the more complex aminocyclitol antibiotics, the academic inquiry into this compound is more specialized. Current research primarily views this compound as a valuable chiral building block for the synthesis of more complex molecules. cymitquimica.com Its multifunctionality, with both amino and multiple hydroxyl groups, allows for a variety of chemical modifications. cymitquimica.com

The contemporary academic interest in this compound can be summarized as follows:

Synthetic Chemistry: Researchers are exploring efficient synthetic routes to produce different stereoisomers of this compound. This is crucial for structure-activity relationship studies of its derivatives. Its potential as a chiral auxiliary in asymmetric synthesis is also an area of interest. cymitquimica.com

Pharmaceutical Scaffolding: The aminocyclitol core is a versatile scaffold in drug design. nih.gov this compound serves as a starting material or a key intermediate in the synthesis of novel therapeutic agents.

Patent Literature: The compound is frequently cited in patents related to the synthesis of new chemical entities, indicating its role in industrial research and development for new pharmaceuticals and other bioactive compounds. nih.govgoogle.com For instance, it has been mentioned in patents concerning genome and pathway engineering. google.com

Although direct biological activity studies on this compound are not widely published, its importance lies in its utility as a foundational element for constructing more elaborate and biologically active molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-aminocyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAOTICXQLILTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949029 | |

| Record name | 6-Aminocyclohexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64938-53-0, 64938-52-9, 26151-22-4, 56845-76-2 | |

| Record name | INOSAMINE (D) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MYOINOSAMINE (L) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | INOSAMINE (L) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MYOINSAMINE (D) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminocyclohexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways of Aminocyclitols Relevant to 6 Aminocyclohexane 1,2,3,4,5 Pentol

Natural Occurrence and Microbial Origins of Aminocyclitol Scaffolds

Aminocyclitols are a large family of natural products derived from microorganisms, primarily soil-dwelling bacteria of the genus Streptomyces. nih.govnih.govwikipedia.orgmdpi.com These compounds are structural components of many clinically significant antibiotics, particularly the aminoglycosides, which include well-known drugs like streptomycin (B1217042), neomycin, and kanamycin (B1662678). nih.govwikipedia.org Beyond the classic aminoglycosides, aminocyclitol scaffolds are also found in other classes of bioactive molecules such as C7N-aminocyclitols (e.g., the anti-diabetic agent acarbose (B1664774) and the agricultural fungicide validamycin A) and five-membered ring aminocyclitols (e.g., pactamycin). nih.govnih.gov

The compound 6-aminocyclohexane-1,2,3,4,5-pentol (B13143475) belongs to the six-membered ring aminocyclitol group. wikipedia.org Specifically, it is an inosamine, a direct derivative of inositol. Its microbial origins are tied to the producers of antibiotics that contain a myo-inositol-derived core. For instance, the aminocyclitol units of hygromycin A, spectinomycin (B156147), and streptomycin are all derived from myo-inositol, highlighting the widespread use of this precursor in microbial secondary metabolism. nih.govwikipedia.orgnih.govpsu.edu These compounds are often produced as part of a defense mechanism by the host organism. wikipedia.org

**3.2. Enzymatic Mechanisms in Aminocyclitol Biosynthesis

The construction of the aminocyclitol core is a multi-step enzymatic process characterized by high efficiency and precision. The pathways begin with central metabolites and employ a dedicated set of enzymes to perform cyclization, oxidation, transamination, and other modifications.

The biosynthesis of most aminocyclitols begins with the cyclization of a sugar phosphate (B84403), a reaction catalyzed by a family of enzymes known as Sugar Phosphate Cyclases (SPCs). nih.govnih.gov These enzymes act as a gateway, diverting primary metabolites from pathways like the pentose (B10789219) phosphate pathway into secondary metabolism. nih.gov

Key classes of SPCs relevant to six-membered aminocyclitols include:

1L-myo-inositol 1-phosphate (MIP) synthases: These enzymes catalyze the conversion of D-glucose 6-phosphate into 1L-myo-inositol 1-phosphate. This is the committed step for producing all inositol-containing compounds, including the myo-inositol-derived aminocyclitols that are structurally related to this compound. nih.govresearchgate.net

2-deoxy-scyllo-inosose (B3429959) (DOI) synthases: These enzymes also use glucose 6-phosphate as a substrate but produce a different cyclitol, 2-deoxy-scyllo-inosose (DOI). This scaffold is the core of major aminoglycoside antibiotics like kanamycin and neomycin. nih.govnih.gov

2-epi-5-epi-valiolone (B1265091) synthases: This group of SPCs uses sedoheptulose (B1238255) 7-phosphate to create 2-epi-5-epi-valiolone, the precursor for all C7N-aminocyclitol natural products. nih.govnih.gov

The reaction mechanisms of these cyclases are complex, often requiring NAD+ as a cofactor for an internal oxidation-reduction sequence that facilitates the intramolecular aldol-type cyclization. nih.gov

The biosynthesis of this compound (myo-inosamine) is a direct branch of the myo-inositol pathway. Myo-inositol is a ubiquitous and vital compound in living organisms, and its role as a precursor to several aminoglycoside antibiotics is well-established. nih.govmetacyc.org

The pathway generally proceeds as follows:

Formation of myo-inositol: The process starts with glucose-6-phosphate, which is isomerized and cyclized by myo-inositol-1-phosphate synthase (MIPS) to form myo-inositol-1-phosphate. nih.govresearchgate.net A subsequent dephosphorylation step, catalyzed by a phosphatase like myo-inositol monophosphatase (IMP), yields free myo-inositol. psu.eduresearchgate.netjmb.or.kr

Oxidation: The myo-inositol molecule undergoes a regioselective oxidation at one of its hydroxyl groups. This reaction is catalyzed by an NAD+-dependent myo-inositol dehydrogenase, which converts the hydroxyl group into a ketone, forming an inosose intermediate. nih.govnih.gov For example, in the proposed biosynthesis of hygromycin A, the enzyme Hyg17 functions as a myo-inositol dehydrogenase. nih.govbeilstein-journals.org

Transamination: The key step in forming the aminocyclitol is the introduction of an amino group. This is accomplished by a PLP-dependent aminotransferase. The enzyme transfers an amino group from a donor, typically L-glutamine, to the keto group of the inosose intermediate. nih.govnih.gov This reaction forms the final aminocyclitol, such as myo-inosamine. In streptomycin biosynthesis, the enzyme StsC is a scyllo-inosose aminotransferase, performing a similar function. nih.gov

This sequence of oxidation followed by transamination is a common strategy used in nature to convert a cyclitol into an aminocyclitol. nih.govnih.gov

A critical feature of aminocyclitol biosynthesis is the precise control over stereochemistry and regioselectivity. nih.gov The enzymes involved are highly specific, ensuring that modifications occur at the correct carbon atom and result in the correct three-dimensional arrangement of atoms.

Regioselectivity: Dehydrogenases in these pathways target a single, specific hydroxyl group out of the six available on the myo-inositol ring for oxidation. For example, the oxidation of myo-inositol to scyllo-inosose in streptomycin biosynthesis occurs specifically at one position. nih.gov

Stereochemical Control: The aminotransferases that add the amino group are also highly stereospecific, producing only one of the possible stereoisomers of the aminocyclitol. nih.gov The three-dimensional structure of the enzyme's active site dictates how the substrate binds and how the reaction proceeds. nih.govrijournals.com The crystal structure of ValA, a sedoheptulose 7-phosphate cyclase, reveals how the enzyme's fold and active site organization enforce a specific conformation on the substrate, thereby controlling the stereochemical outcome of the cyclization reaction. nih.gov This enzymatic precision is fundamental to producing a final natural product with the correct, biologically active configuration. researchgate.net

Table 1: Key Enzymes in Myo-inositol-Derived Aminocyclitol Biosynthesis

| Enzyme Class | Example Enzyme | Function | Precursor/Substrate | Product | Source Pathway Example |

| Myo-inositol-1-Phosphate Synthase (MIPS) | (Not clustered) | Cyclizes glucose-6-P | D-glucose 6-phosphate | 1L-myo-inositol 1-phosphate | General Inositol Metabolism |

| Myo-inositol Monophosphatase | SpeA | Dephosphorylates MIP | 1L-myo-inositol 1-phosphate | myo-inositol | Spectinomycin psu.edujmb.or.kr |

| Myo-inositol Dehydrogenase | SpeB, Hyg17 | Oxidizes a hydroxyl group to a ketone | myo-inositol | Inosose (e.g., scyllo-inosose) | Spectinomycin, Hygromycin A nih.govjmb.or.krbeilstein-journals.org |

| Aminotransferase | StsC, Hyg8 | Adds an amino group | Inosose, L-glutamine | Inosamine | Streptomycin, Hygromycin A nih.govnih.govbeilstein-journals.org |

Genetic and Molecular Aspects of Aminocyclitol Biosynthetic Pathways

The enzymes responsible for producing aminocyclitols and their derivatives are encoded by genes that are typically found grouped together on the chromosome of the producing microorganism. youtube.comyoutube.com

A group of genes that are physically clustered and co-regulated to produce a specific natural product is known as a Biosynthetic Gene Cluster (BGC). frontiersin.org The identification and analysis of these BGCs are crucial for understanding and engineering the biosynthesis of aminocyclitols. nih.govnih.gov

The process generally involves:

Genome Mining: With the advent of whole-genome sequencing, bioinformatics tools like antiSMASH are used to scan microbial genomes to predict the locations of secondary metabolite BGCs. nih.govfrontiersin.org These tools identify hallmark genes, such as those for SPCs or aminotransferases, which suggest the presence of an aminocyclitol BGC. nih.govnih.gov

Comparative Genomics: The BGCs of a producing organism can be compared to the genomes of closely related non-producing strains. frontiersin.org Genes that are present in the producer but absent in the non-producers are strong candidates for being part of the target BGC. nih.govfrontiersin.org For example, analysis of the cetoniacytone A BGC revealed homologous gene clusters in other bacteria, suggesting they might produce similar compounds. nih.gov

Functional Analysis: Once a candidate BGC is identified, its function is confirmed through genetic and biochemical methods. This can involve inactivating a key gene (gene knockout) in the cluster and observing the loss of production of the final compound. frontiersin.org Alternatively, individual genes can be cloned and expressed in a heterologous host (like E. coli), and the resulting proteins are purified and tested for their specific enzymatic activity in vitro. jmb.or.krnih.gov This approach has been used to confirm the functions of enzymes like myo-inositol dehydrogenase (SpeB) and myo-inositol monophosphatase (SpeA) from the spectinomycin BGC. jmb.or.kr

This integrated approach of genome mining, comparative genomics, and functional genetics has become a powerful strategy for discovering and characterizing the biosynthetic pathways of novel aminocyclitol-containing natural products. nih.govfrontiersin.org

2 Methodologies for Metabolic Engineering and Pathway Elucidation

The elucidation of biosynthetic pathways for aminocyclitols, including the C7N class to which this compound belongs, and the subsequent engineering of these pathways, rely on a synergistic combination of genetic, biochemical, and analytical techniques. These methodologies allow researchers to identify the genes responsible for producing these complex molecules, understand the function of the enzymes they encode, and manipulate the host organisms to improve yields or create novel derivatives.

A cornerstone of this research is the identification and manipulation of biosynthetic gene clusters (BGCs). These are contiguous sets of genes in an organism's genome that collectively code for the enzymes required to produce a specific secondary metabolite. For C7N aminocyclitols like validamycin and the related compound acarbose, the identification of their respective BGCs has been a critical breakthrough. nih.govnih.gov

Once a BGC is identified, a variety of methodologies are employed to unravel the pathway and engineer it. These techniques can be broadly categorized into pathway elucidation methods and metabolic engineering strategies.

Gene Cluster Identification and Heterologous Expression

The initial step in studying a biosynthetic pathway is often the identification of the corresponding gene cluster. A common and effective method is the use of heterologous probes, where a known gene from a related pathway is used to find its counterpart (homolog) in the target organism. For instance, the gene acbC, which encodes the enzyme 2-epi-5-epi-valiolone synthase in the acarbose producer Actinoplanes sp., was successfully used as a probe to clone the validamycin biosynthetic gene cluster from Streptomyces hygroscopicus. nih.gov This enzyme catalyzes the crucial first step in the biosynthesis of all C7N aminocyclitols, the conversion of sedoheptulose 7-phosphate into 2-epi-5-epi-valiolone. nih.gov

Following identification, heterologous expression has become an indispensable tool. This technique involves cloning the entire BGC and introducing it into a well-characterized and easily manipulated host organism, often a different species or strain. mdpi.com This allows for the production of the target compound in a new host, confirming that the cloned gene cluster is complete and functional. nih.gov It also facilitates further genetic manipulation that might be difficult in the original producing organism. mdpi.com For example, the entire 37-kb validamycin BGC was cloned into a cosmid and successfully expressed in Streptomyces lividans and Streptomyces albus, demonstrating the portability of the pathway. nih.gov This approach is not only pivotal for pathway verification but also for creating "overproducer" strains for industrial applications and for generating novel compounds. mdpi.commdpi.com

Gene Inactivation and Characterization of Intermediates

To determine the specific function of each gene within a BGC, gene inactivation or "knockout" studies are performed. nih.gov By systematically deleting or disrupting a single gene, researchers can observe the effect on the final product. If the production of the aminocyclitol is halted and a specific intermediate accumulates, the function of the inactivated gene's protein product can be inferred.

This methodology has been instrumental in dissecting the validamycin pathway. For example:

Inactivation of the valG gene, which encodes a glycosyltransferase, led to the accumulation of the intermediate validoxylamine A. nih.gov This confirmed that the ValG enzyme is responsible for attaching a glucose moiety to this intermediate.

Similarly, knocking out the valN gene, a putative cyclitol reductase, resulted in the production of new aminocyclitol products, including a symmetrical dimer called 1,1′-bis-valienamine. nih.gov

These gene knockout experiments provide a powerful way to both elucidate the steps of a biosynthetic pathway and to generate novel molecules that may have interesting biological activities of their own. nih.gov

| Technique | Description | Application Example in C7N Aminocyclitol Research | Reference |

| Gene Probing | Using a known, labeled DNA sequence (probe) to find a similar sequence in a target genome. | The acbC gene from the acarbose pathway was used as a probe to identify the homologous valA gene in the validamycin cluster. | nih.gov |

| Heterologous Expression | Transferring a gene cluster from its native producer to a more easily manipulated host organism. | The validamycin gene cluster from S. hygroscopicus was expressed in S. lividans, confirming the cluster's completeness. | nih.gov |

| Gene Inactivation (Knockout) | Deleting or disrupting a specific gene to observe the effect on metabolite production. | Inactivation of the valG gene in the validamycin producer led to the accumulation of the intermediate validoxylamine A. | nih.gov |

Stable Isotope Labeling and Metabolic Flux Analysis

To definitively trace the biosynthetic origins of the atoms within a molecule like this compound, stable isotope labeling is a powerful technique. nih.gov In these experiments, the producing organism is fed a precursor molecule that has been enriched with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). nih.gov The final natural product is then isolated, and analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the positions and quantities of the incorporated isotopes.

This method has been crucial in establishing key intermediates in aminocyclitol biosynthesis. For instance, feeding studies confirmed that 2-epi-5-epi-valiolone is an efficient precursor and a common intermediate in the biosynthesis of both acarbose and validamycin. nih.gov Such studies provide unambiguous evidence for proposed pathway steps and can help resolve ambiguities where gene-knockout data is inconclusive. nih.gov The data from these experiments can also be used for Metabolic Flux Analysis (MFA) , a computational method to quantify the flow of metabolites through the various pathways in a cell, helping to identify bottlenecks in production. nih.gov

Enzyme Assays and In Vitro Reconstitution

While genetic methods can suggest the function of an enzyme, definitive proof comes from biochemical characterization. This involves expressing a single gene from the BGC, typically in a host like E. coli, purifying the resulting enzyme, and then performing enzyme assays . In these assays, the purified enzyme is mixed with a suspected substrate in vitro (in a test tube) to see if it is converted into the expected product.

This approach was used to confirm the function of ValA, the 2-epi-5-epi-valiolone synthase from the validamycin pathway. The valA gene was overexpressed in E. coli, and the purified ValA protein was shown to catalyze the cyclization of D-sedoheptulose 7-phosphate, confirming its role in the pathway. nih.gov More complex pathways can be studied through in vitro reconstitution , where multiple purified enzymes from a pathway are combined to carry out a series of reactions, as has been done to elucidate the later steps of acarbose biosynthesis. springernature.comnih.gov

Metabolic Engineering Strategies for Enhanced Production

The knowledge gained from pathway elucidation is directly applied to metabolic engineering to improve the production of valuable aminocyclitols. researchgate.netlbl.gov Common strategies include:

Amplification of the Biosynthetic Gene Cluster: Increasing the number of copies of the entire BGC in the host's genome can lead to higher levels of the pathway's enzymes and, consequently, higher product yields. This strategy was successfully applied to the validamycin producer S. hygroscopicus 5008, where amplifying the val gene cluster resulted in a 34% increase in validamycin A production. nih.gov

Deletion of Competing Pathways: Eliminating or downregulating pathways that draw precursors away from the target biosynthetic pathway can increase the flux towards the desired product. nih.gov

Engineering Regulatory Genes: Many BGCs are controlled by regulatory genes that can turn their expression on or off. Manipulating these regulators, for example by deleting a repressor gene, can lead to constitutive high-level production of the natural product. h1.co

These engineering strategies, guided by a detailed understanding of the biosynthetic pathway, are essential for developing industrially viable processes for the production of aminocyclitols and their derivatives. researchgate.net

| Strategy | Methodology | Outcome in C7N Aminocyclitol Research | Reference |

| Pathway Elucidation | Stable Isotope Labeling | Confirmed 2-epi-5-epi-valiolone as a common precursor for acarbose and validamycin. | nih.gov |

| Pathway Elucidation | In Vitro Enzyme Assays | Confirmed the function of ValA as a 2-epi-5-epi-valiolone synthase. | nih.gov |

| Metabolic Engineering | Gene Cluster Amplification | Increasing copies of the val cluster in S. hygroscopicus enhanced validamycin A production by 34%. | nih.gov |

| Metabolic Engineering | Regulatory Gene Deletion | Deleting γ-butyrolactone receptor genes in S. hygroscopicus removed feedback inhibition and increased validamycin titers. | h1.co |

Structure Activity Relationship Sar Studies of 6 Aminocyclohexane 1,2,3,4,5 Pentol Analogues

Conformational Analysis and Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms and functional groups in aminocyclitol analogues is a critical determinant of their biological activity. Stereochemistry, the specific spatial orientation of these groups, dictates how the molecule interacts with its biological target.

The biological activity of chiral natural compounds is often profoundly influenced by their stereochemistry. nih.gov For aminocyclitol-based inhibitors, a precise stereochemical alignment with the target enzyme is paramount for potent inhibition. nih.gov The strongest inhibitory effects are typically observed when there is a perfect stereochemical correspondence between the aminocyclitol and the enzyme's active site. nih.gov This includes the specific configuration (alpha or beta) of the amino group, which must match the enzyme's anomeric selectivity. nih.gov

Furthermore, stereochemistry can play a pivotal role in the pharmacokinetics of a drug, potentially affecting its uptake by cellular transport systems. nih.gov Studies have shown that for some compounds, only specific isomers exhibit significant biological potency, suggesting that their transport into the cell is a stereoselective process. nih.gov

Key Stereochemical Factors Influencing Activity:

| Factor | Description | Impact on Biological Activity |

| Ring Conformation | The chair or boat conformation of the cyclohexane (B81311) ring. | Affects the spatial positioning of substituents, influencing binding pocket fit. |

| Amino Group Configuration | The alpha or beta orientation of the amine substituent. | Crucial for matching the anomeric selectivity of target enzymes like glycosidases. nih.gov |

| Hydroxyl Group Orientation | The axial or equatorial positions of the hydroxyl groups. | Determines the potential for hydrogen bonding with amino acid residues in the target protein. |

| Overall Chirality | The absolute configuration (D/L system) of the molecule. | Can determine whether the molecule is recognized by biological targets and transporters. nih.gov |

Impact of Functional Group Modifications and Derivatization on Biological Interactions

Altering the functional groups of the aminocyclitol core through chemical modification and derivatization has a profound effect on biological interactions. These modifications can enhance potency, alter specificity, or overcome resistance mechanisms.

The number and location of amino and hydroxyl groups on the cyclitol ring are known to significantly affect the biological activity of aminoglycosides. nih.gov Modifications to these groups, such as N-acetylation, O-phosphorylation, or O-adenylylation by bacterial resistance enzymes, can lead to the inactivation of the antibiotic. chim.it This highlights the critical role these specific functional groups play in the interaction with the ribosomal RNA target.

Systematic SAR studies have provided clear insights into the effects of specific modifications. For instance, derivatization of the primary amine can lead to enhanced activity. N-benzyl derivatives of aminocyclopentitols, for example, have shown stronger inhibition of β-galactosidase and β-glucosidase compared to their primary amine counterparts. nih.gov

The following table, based on research on kanamycin (B1662678) analogues (a type of 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside), illustrates how subtle changes to ring I substituents dramatically alter activity. asm.org

Interactive Table: SAR of Kanamycin Analogues

| Analogue | 6'-Substituent | 2'-Substituent | Relative Activity | Key Finding |

| Kanamycin B | -NH₂ | -NH₂ | High | The presence of two amino groups contributes to high potency. |

| Kanamycin A | -NH₂ | -OH | Moderate | Replacing the 2'-NH₂ with -OH reduces activity compared to Kanamycin B. |

| 6'-OH Kanamycin B | -OH | -NH₂ | Low | Replacing the 6'-NH₂ with a 6'-OH group causes a significant (15-fold) decrease in activity. asm.org |

| 6'-OH Kanamycin A | -OH | -OH | Very Low | The presence of hydroxyl groups at both positions results in the lowest activity. asm.org |

These findings demonstrate that the amino groups, particularly at the 6'-position, are crucial for potent interaction with the ribosomal target. Even the formation of an intramolecular hydrogen bond involving the 2'-substituent can become critical for activity, especially when a 6'-hydroxyl group is present. asm.org

Rational Design Principles for Aminocyclitol Analogues to Achieve Target Specificity

Rational design leverages structural information of the biological target to guide the synthesis of new molecules with improved potency and specificity. nih.govrug.nl This approach is vital for developing novel aminocyclitol-based therapeutics that can overcome challenges like bacterial resistance. nih.gov

A cornerstone of rational design is the use of high-resolution structural data from techniques like X-ray crystallography, which reveal the precise interactions between a ligand and its binding site. chim.it For example, crystallographic structures of aminoglycosides like paromomycin (B158545) complexed with their ribosomal RNA target have enabled the design of new derivatives. chim.it By identifying sites on the antibiotic that can be modified to create new, productive contacts with the RNA target, researchers can rationally engineer improved analogues. chim.it

Key principles in the rational design of aminocyclitol analogues include:

Structure-Based Design: Utilizing 3D structures of the drug-target complex to identify key interactions (e.g., hydrogen bonds, electrostatic interactions) and guide the design of new analogues that optimize these contacts. nih.gov

Circumventing Resistance: Designing modifications that block the sites where resistance enzymes act. For instance, modifying a hydroxyl or amino group targeted by a bacterial phosphotransferase or acetyltransferase can render the new analogue insensitive to that resistance mechanism. asm.org

Target-Specific Recognition: Exploiting the conserved recognition patterns between the aminocyclitol core (like the neamine (B104775) moiety) and the target RNA to devise small molecules that bind to specific RNA sequences or sites. nih.gov

Computational Modeling: Employing computational strategies such as molecular docking and quantitative structure-activity relationship (QSAR) models. rsc.org These tools can predict the binding affinity and activity of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. rsc.orgmdpi.com A significant correlation between calculated binding energies (ΔG) and experimentally observed inhibitory activity has been demonstrated in such studies. mdpi.com

Through the iterative process of design, synthesis, and biological evaluation, these principles guide the development of aminocyclitol derivatives with enhanced target specificity and therapeutic potential. nih.gov

Mechanistic Investigations of Enzyme Inhibition by Aminocyclitols

Glycosidase Inhibition by 6-Aminocyclohexane-1,2,3,4,5-pentol (B13143475) and Its Derivatives

The inhibitory potential of this compound and its analogues stems from their structural resemblance to the natural substrates of glycosidases. This structural mimicry allows them to be recognized by and bind to the enzyme's active site, thereby blocking the access of the natural substrate and preventing its hydrolysis. The effectiveness and specificity of this inhibition are highly dependent on the stereochemistry of the aminocyclitol and the nature of any substitutions on the amino or hydroxyl groups.

Specificity and Selectivity Towards Various Glycosidases

The inhibitory profile of aminocyclitols, including derivatives of this compound, is marked by a considerable degree of specificity and selectivity towards different glycosidases. This selectivity is a critical attribute for the development of therapeutic agents, as it minimizes off-target effects.

For instance, research into aminocyclitol derivatives has shown that subtle changes in their structure can dramatically alter their inhibitory profile. While specific inhibitory data for the parent compound this compound is not extensively detailed in readily available literature, studies on closely related aminocyclitols provide significant insights. For example, a derivative of 5-amino-5-deoxy-L-talo-quercitol, which is an isomer of this compound, was synthesized and demonstrated moderate inhibitory activity against α-fucosidase.

Furthermore, studies on aminocyclitols have revealed that the stereochemical configuration is a key determinant of selectivity. For example, some aminocyclitol derivatives show potent and selective inhibition against specific galactosidases or glucosidases. This specificity arises from the precise arrangement of hydroxyl and amino groups, which must complement the topology of the enzyme's active site.

The table below summarizes the inhibitory activity of some aminocyclitol derivatives against various glycosidases, illustrating the principle of selectivity.

| Aminocyclitol Derivative | Target Glycosidase | Observed Inhibition |

| 1-O-methyl derivative of 5-amino-5-deoxy-L-talo-quercitol | α-Fucosidase | Moderate |

| galacto-Noeurostegine | Aspergillus oryzae β-galactosidase | Potent and selective |

| galacto-Noeurostegine | Green coffee bean α-galactosidase | No inhibition |

| galacto-Noeurostegine | Yeast α-glucosidase | No inhibition |

| galacto-Noeurostegine | E. coli β-galactosidase | No inhibition |

Kinetic Characterization and Parameters of Enzyme Inhibition

The characterization of enzyme inhibition by aminocyclitols involves determining key kinetic parameters, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide quantitative measures of an inhibitor's potency. The mode of inhibition, whether competitive, non-competitive, or uncompetitive, is also a critical aspect of kinetic studies.

For many aminocyclitol-based glycosidase inhibitors, a competitive mode of inhibition is observed. This is consistent with their role as substrate analogues that compete for binding to the enzyme's active site. For example, galacto-noeurostegine was found to be a competitive inhibitor of Aspergillus oryzae β-galactosidase.

While specific kinetic data for this compound is not widely reported, the table below presents kinetic parameters for some related aminocyclitol inhibitors, highlighting the range of potencies observed.

| Inhibitor | Enzyme | Ki (nM) | IC50 (nM) |

| (1R,2S,3R,4S,5S,6R)-5-(nonylamino)-6-(nonyloxy)cyclohexane-1,2,3,4-tetraol | Glucocerebrosidase | 1 | 4.3 |

| Diaminocyclitol 2 | Recombinant Glucocerebrosidase | Potent (nanomolar range) | Potent (nanomolar range) |

Elucidation of Binding Modes and Molecular Recognition Processes

Understanding how this compound and its derivatives bind to the active site of glycosidases is fundamental to explaining their inhibitory activity and to designing more potent and selective inhibitors. This involves studying the intricate network of interactions between the inhibitor and the amino acid residues of the enzyme.

Active Site Interactions and Substrate Mimicry

The principle of substrate mimicry is central to the inhibitory action of aminocyclitols. The cyclohexane (B81311) ring of this compound serves as a stable mimic of the pyranose ring of the natural carbohydrate substrate. The hydroxyl groups on the ring are positioned to form hydrogen bonds with polar residues in the active site, mirroring the interactions of the substrate.

The protonated amino group at physiological pH is a key feature, as it can mimic the positively charged oxocarbenium-ion-like transition state that occurs during the enzymatic hydrolysis of glycosides. This charge-charge interaction with a negatively charged catalytic residue (typically a carboxylate from an aspartic or glutamic acid) in the active site can lead to very tight binding and potent inhibition.

Stereochemical Requirements for Potent Inhibitory Activity

The stereochemistry of the aminocyclitol inhibitor is paramount for potent inhibitory activity. The spatial arrangement of the hydroxyl and amino groups must closely match the stereochemistry of the natural substrate for the target glycosidase. For example, an inhibitor designed to target a β-glucosidase should have a stereochemical configuration that mimics that of β-glucose.

A perfect stereochemical match between the aminocyclitol and the glycosidase, including the configuration of the amino group corresponding to the enzyme's anomeric selectivity (α or β), is often associated with the strongest inhibition. Any deviation from the optimal stereochemistry can lead to a significant loss of inhibitory potency, as it would result in a poor fit within the active site and disrupt key binding interactions. This highlights the high degree of molecular recognition involved in the enzyme-inhibitor interaction.

Computational Chemistry and Molecular Modeling in Aminocyclitol Research

Theoretical Calculations for Conformational and Stereoisomeric Analysis

The biological activity of aminocyclitols is intrinsically linked to their three-dimensional structure. Theoretical calculations are crucial for understanding the conformational preferences and the impact of stereochemistry on molecular shape and properties.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to predict the most stable conformations of aminocyclitols like 6-Aminocyclohexane-1,2,3,4,5-pentol (B13143475). These calculations can determine the relative energies of different chair and boat conformations and the preferred orientations of the substituents (axial vs. equatorial). For instance, molecular dynamics (MD) simulations can be used to explore the conformational landscape of an aminocyclitol in a solvent, providing a dynamic picture of its behavior. psu.edu The AMBER (Assisted Model Building with Energy Refinement) software package is one of the tools used for such simulations. psu.edu

These theoretical analyses are foundational for understanding how different stereoisomers will present their functional groups for interaction with a biological receptor, thereby influencing their biological activity.

Molecular Docking and Ligand-Protein Interaction Studies in Enzyme Inhibition

Aminocyclitols are well-known for their role as potent glycosidase inhibitors, making them valuable leads in the development of treatments for diseases like diabetes and viral infections. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. This method is instrumental in understanding the inhibition mechanisms of aminocyclitols.

In a typical molecular docking study, the three-dimensional structure of the target enzyme is used as a template. The aminocyclitol molecule is then computationally "placed" into the enzyme's active site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy values typically indicating a more favorable interaction. researchgate.netresearchgate.net

These studies reveal the specific molecular interactions that stabilize the ligand-protein complex. Key interactions for aminocyclitols often include:

Hydrogen Bonds: The multiple hydroxyl groups and the amino group of this compound can act as both hydrogen bond donors and acceptors, forming a network of hydrogen bonds with amino acid residues in the enzyme's active site. youtube.com

Hydrophobic Interactions: While aminocyclitols are generally hydrophilic, specific regions of the molecule or its substituents can engage in hydrophobic interactions with nonpolar residues. youtube.com

Electrostatic Interactions: The protonated amino group can form strong electrostatic interactions or salt bridges with negatively charged residues like aspartate or glutamate. youtube.com

For example, extensive computational analysis on the binding of aminocyclitol inhibitors to β-Glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease, has been performed. acs.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations have been used to detail the molecular interactions supporting ligand binding. acs.org Such studies can identify "hot spot" residues in the binding site that are critical for affinity and can guide the design of more potent and selective inhibitors. acs.org

Below is an interactive table summarizing the types of interactions investigated in ligand-protein studies.

| Interaction Type | Description | Key Functional Groups Involved |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Hydroxyl (-OH), Amino (-NH2) |

| Electrostatic Interactions | Attractive or repulsive forces between charged molecular entities. | Protonated Amino (-NH3+), Carboxylate groups (e.g., from Aspartic or Glutamic acid) |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecular surface |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Cyclohexane (B81311) ring backbone |

In Silico Approaches for the Discovery and Prediction of Novel Aminocyclitol Structures

The search for novel bioactive compounds is increasingly driven by in silico methods, which significantly reduce the time and cost associated with traditional drug discovery. nih.gov These computational approaches are used to design and screen virtual libraries of compounds, predicting their potential biological activities before they are synthesized.

Several strategies are employed for the discovery of new aminocyclitol structures:

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. By analyzing the structures of known active aminocyclitols, a pharmacophore model can be generated. nih.gov This model, comprising features like hydrogen bond donors/acceptors and charged centers, is then used as a 3D query to screen large virtual compound databases for new molecules that fit the model. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. mdpi.com By building a QSAR model based on a series of known aminocyclitol inhibitors, researchers can predict the activity of new, unsynthesized analogues based solely on their calculated structural or physicochemical properties. mdpi.com

Generative Models and AI: More advanced techniques using artificial intelligence and deep learning are emerging. Generative models, such as those based on Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can learn the underlying patterns of known active molecules and generate entirely new chemical structures that are predicted to have high activity. These methods can explore a vast chemical space to propose novel aminocyclitol scaffolds that may not be conceived through traditional medicinal chemistry intuition. insilico.com

These predictive models help prioritize which novel aminocyclitol structures should be synthesized and tested, streamlining the discovery pipeline and increasing the probability of finding new lead compounds. nih.gov

Advanced Analytical Methodologies for Characterization and Elucidation

Spectroscopic Techniques in Structural Assignment and Confirmation

Spectroscopic methods are indispensable for the detailed structural analysis of aminocyclitols like 6-aminocyclohexane-1,2,3,4,5-pentol (B13143475).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, NOESY) NMR experiments allows for the unambiguous assignment of protons and carbons and provides insights into the molecule's conformation.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. The chemical shifts (δ) of the protons on the cyclohexane (B81311) ring are influenced by the electronegativity of the attached hydroxyl and amino groups, as well as their stereochemical orientation (axial or equatorial). Coupling constants (J-values) between adjacent protons are critical for determining their dihedral angles and thus the relative stereochemistry of the substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached functional groups.

2D NMR techniques are essential for resolving complex spectra and establishing definitive structural assignments:

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, facilitating the assignment of the carbon spectrum based on the more readily assigned proton spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. NOE cross-peaks are observed between protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly valuable for determining the relative stereochemistry of the hydroxyl and amino groups on the cyclohexane ring.

The pH of the solution can significantly influence the NMR spectra of aminocyclitols due to the protonation state of the amino group. acs.org pH-titration studies monitored by NMR can be used to determine the pKa values of the individual amino groups. acs.orgnih.gov

Table 1: Representative NMR Data for an Aminocyclitol (neo-Inosamine-2)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 3.25 | C-1 |

| H-2 | 3.60 | C-2 |

| H-3 | 3.75 | C-3 |

| H-4 | 3.60 | C-4 |

| H-5 | 3.75 | C-5 |

| H-6 | 3.25 | C-6 |

Note: This table presents generalized data for a representative aminocyclitol, neo-Inosamine-2, a stereoisomer of this compound. Actual chemical shifts can vary depending on the specific isomer, solvent, and pH.

Other Relevant Spectroscopic Methods

While NMR is the primary tool for structural elucidation, other spectroscopic methods provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For this compound, characteristic absorption bands would be observed for the O-H stretches of the hydroxyl groups (typically a broad band around 3300 cm⁻¹) and the N-H stretches of the amino group (around 3300-3500 cm⁻¹). C-H and C-O stretching vibrations would also be present.

Circular Dichroism (CD) Spectroscopy: For chiral isomers of this compound, CD spectroscopy can be used to investigate their stereochemical features in solution. researchgate.net The differential absorption of left and right circularly polarized light provides information about the absolute configuration of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. The molecular formula of this compound is C₆H₁₃NO₅, with a molecular weight of approximately 179.17 g/mol . nih.govlookchem.com

Electron impact (EI) and chemical ionization (CI) are common ionization techniques used for aminocyclitols. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. rsc.org

The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For aliphatic amines, a key fragmentation is the alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orgyoutube.com The loss of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃) from the molecular ion is also common for compounds containing hydroxyl and amino groups. The analysis of these fragmentation patterns can help to deduce the connectivity of the molecule. rsc.org

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₃NO₅ | nih.govlookchem.com |

| Molecular Weight | 179.17 g/mol | nih.govlookchem.com |

| Exact Mass | 179.07937252 Da | nih.govlookchem.com |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. nih.gov To perform this analysis, the compound must first be obtained in the form of a single crystal of suitable quality.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. From this data, a detailed electron density map can be generated, revealing the precise positions of all atoms in the molecule.

For chiral molecules like the various isomers of this compound, X-ray crystallography can unambiguously establish the absolute configuration by using anomalous dispersion effects, often from the incorporation of a heavier atom in the crystal structure. nih.gov This technique provides irrefutable proof of the stereochemical arrangement of the amino and hydroxyl groups on the cyclohexane ring. nih.govcymitquimica.com

Chemical Biology Applications and Research Tools

Aminocyclitols as Versatile Scaffolds for Chemical Probe Development

The aminocyclitol moiety serves as an exceptionally versatile scaffold in drug design and for the creation of chemical probes. nih.gov Chemical probes are small molecules designed to selectively interact with specific proteins or other biomolecules, enabling the study of their biological functions. frontiersin.org The development of modern synthetic methods that allow for precise regio- and stereoselective modifications has made it possible to generate a wide array of aminocyclitol analogues. nih.gov This chemical diversity is crucial for studying structure-activity relationships and for fine-tuning the probes for specific targets. nih.govnih.gov

The utility of the aminocyclitol scaffold stems from several key features:

Structural Mimicry : Aminocyclitols can act as mimics of natural sugars (carbasugars) or other biological molecules, allowing them to interact with carbohydrate-processing enzymes or other protein targets. nih.gov

Chemical Tractability : The presence of multiple hydroxyl groups and an amino group provides convenient handles for chemical modification. researchgate.net These functional groups can be used to attach reporter tags (like fluorescent dyes), reactive groups for covalent labeling, or other moieties to modulate the probe's properties. nih.gov

Stereochemical Complexity : The cyclohexane (B81311) ring can adopt various conformations, and the multiple stereocenters allow for the creation of a large number of distinct stereoisomers. This three-dimensional diversity is critical for achieving high-affinity and selective binding to a protein's active site. nih.gov

Activity-based probes (ABPs) are a prominent example of chemical probes built upon aminocyclitol scaffolds. nih.gov These probes typically consist of a specificity element (the aminocyclitol core), a reactive group ("warhead"), and a reporter tag. nih.gov They are designed to covalently bind to the active site of a target enzyme, providing a powerful tool for enzyme profiling, inhibitor screening, and diagnostics. nih.govnih.gov For instance, derivatives of aminocyclitols have been developed as mechanism-based irreversible inhibitors for glycosidases, allowing for the sensitive visualization of active enzyme molecules in cells and organisms. nih.govamsterdamumc.nl

Design and Synthesis of Carbocyclic Nucleoside Analogues

In the realm of antiviral research, the aminocyclitol moiety is a key structural component in several families of carbocyclic nucleoside analogues. nih.gov Natural nucleosides consist of a nucleobase attached to a ribose or deoxyribose sugar. A major drawback of many nucleoside-based drugs is the instability of the glycosidic bond, which can be cleaved by enzymes in the body. uga.edu

To overcome this limitation, medicinal chemists have designed carbocyclic nucleoside analogues where the furanose oxygen of the sugar ring is replaced by a methylene (B1212753) (-CH2-) group. nih.gov This substitution creates a carbocyclic ring, such as the one found in 6-aminocyclohexane-1,2,3,4,5-pentol (B13143475) derivatives, rendering the molecule resistant to enzymatic hydrolysis. nih.govuga.edu These analogues are designed to act as metabolically stable surrogates of natural nucleosides. nih.gov

The design principle involves creating a carbocyclic core that mimics the conformation of the natural ribose sugar, which is crucial for recognition and processing by viral or cellular enzymes. nih.gov The aminocyclitol scaffold provides the necessary stereochemical framework to achieve this. By modifying the scaffold and attaching various nucleobases (like pyrimidines or purines), researchers can synthesize libraries of novel compounds for antiviral screening. nih.govnih.gov For example, carbobicyclic analogues with a bicyclo[4.3.0]nonene core have been synthesized and shown to exhibit a ribose-like conformation and promising antiviral activity. nih.gov While some synthesized analogues have not shown the desired biological activity, the synthetic strategies demonstrate the versatility of the aminocyclitol scaffold in creating diverse nucleoside mimetics. nih.gov

Table 1: Examples of Carbocyclic Nucleoside Analogue Design Strategies

| Analogue Strategy | Core Scaffold Feature | Rationale | Desired Outcome |

| Ribose Replacement | Cyclopentane or Cyclohexane Ring | Replace ribose sugar with a carbocycle. | Increase metabolic stability by removing the labile glycosidic bond. nih.govuga.edu |

| Conformational Locking | Bicyclic Systems (e.g., bicyclo[3.1.0]hexane) | Lock the pseudosugar ring in a bioactive conformation. | Enhance biological activity and drug-like properties. nih.gov |

| Nucleobase Variation | Attachment of various purine/pyrimidine bases | Explore structure-activity relationships (SAR). | Identify analogues with potent and selective antiviral activity. nih.gov |

Development of Artificial Receptors Incorporating Aminocyclitol Moieties

A relatively recent and innovative application of aminocyclitol derivatives is their use as essential components in the construction of artificial receptors. nih.gov These synthetic molecules are designed to mimic the function of natural cell surface receptors, which recognize and bind specific ligands, often triggering a biological response such as internalization of the ligand. rsc.org

The development of artificial receptors aims to create prosthetic molecules that can be inserted into the plasma membranes of living cells. rsc.org These synthetic receptors can augment the cell's natural machinery, for example, by enabling it to bind and internalize proteins or other molecules that it normally would not. rsc.org

In this context, aminocyclitol derivatives can serve as the ligand-binding component of the artificial receptor. Their well-defined three-dimensional structure and functional groups can be tailored to recognize specific molecular targets. The aminocyclitol-based headgroup is typically linked to a hydrophobic anchor, such as a cholesterol derivative, which facilitates insertion into the cell's lipid bilayer membrane. rsc.org The potential applications for such artificial receptors are promising and include their use as molecular probes for studying cellular processes, as tools for targeted drug delivery, and as agents for depleting specific ligands from the extracellular environment. nih.govrsc.org

Applications in Glycobiology Research as Mechanistic Probes

Aminocyclitols and their close relatives, such as iminocyclitols, are powerful tools in glycobiology, primarily due to their ability to act as potent and selective inhibitors of glycosidases. nih.govnih.gov Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. They are fundamentally important in a vast array of biological processes, including digestion, the lysosomal breakdown of glycoconjugates, and the processing of N-linked glycoproteins in the endoplasmic reticulum. nih.govoup.com

The inhibitory activity of aminocyclitols stems from their structural resemblance to the natural sugar substrates of these enzymes. nih.gov The presence of the nitrogen atom, often protonated at physiological pH, can mimic the charge and shape of the transition state of the enzyme-catalyzed reaction, leading to tight binding and inhibition. nih.gov

This inhibitory property makes aminocyclitols invaluable as mechanistic probes to:

Elucidate Enzyme Mechanisms : By studying how these inhibitors bind and the structural requirements for potent inhibition, researchers can gain insight into the active site architecture and catalytic mechanism of glycosidases. nih.gov

Probe Biological Pathways : Inhibition of specific glycosidases can have profound effects on cellular processes. oup.com For example, blocking α-glucosidases involved in glycoprotein (B1211001) processing can alter the maturation and transport of glycoproteins, which in turn can affect cell-cell recognition and virus-cell interactions. nih.govoup.com This allows researchers to dissect the role of specific glycosylation events in health and disease.

Develop Activity-Based Probes (ABPs) : As mentioned earlier, aminocyclitol scaffolds are used to create ABPs that covalently label active glycosidases. nih.govnih.gov These probes are instrumental in functional proteomics, allowing for the profiling of glycosidase activity in complex biological samples and aiding in the diagnosis of diseases related to glycosidase deficiencies, such as Gaucher disease. nih.govamsterdamumc.nl

For example, a five-membered iminocyclitol derivative was identified as a potent and selective inhibitor of α-glucosidase and was further developed into antiviral agents. nih.gov Similarly, validoxylamine A, an aminocyclitol, is a powerful inhibitor of trehalase enzymes. oup.com These examples highlight how aminocyclitol-based inhibitors serve as crucial research tools to unravel the complexities of glycobiology. nih.govoup.com

Table 2: Examples of Aminocyclitol Derivatives as Glycosidase Probes

| Compound Class | Target Enzyme(s) | Research Application | Reference(s) |

| Iminocyclitols | α-Glucosidases, β-Hexosaminidase | Potent and selective inhibition, development of antiviral agents. | nih.gov |

| Deoxynojirimycin (DNJ) | α-Glucosidases | Probing glycoprotein processing pathways, potential therapeutic agent. | nih.gov |

| Validoxylamine A | Trehalases | Potent trehalase inhibition, studying fungal metabolism. | oup.com |

| Cyclophellitol-based ABPs | β-Glucosidases (e.g., GBA) | Visualizing active enzyme molecules, diagnostic applications for Gaucher disease. | nih.govamsterdamumc.nl |

Future Perspectives and Emerging Avenues in 6 Aminocyclohexane 1,2,3,4,5 Pentol Research

Innovations in Stereocontrol and Efficiency of Aminocyclitol Synthesis

The biological activity of aminocyclitols is intrinsically linked to their three-dimensional structure. Consequently, the development of modern synthetic methodologies with precise control over stereochemistry is paramount. Future research is focused on creating a wide variety of stereochemically defined aminocyclitol analogues to conduct in-depth studies of structure-activity relationships. nih.gov The ability to selectively modify the aminocyclitol scaffold allows medicinal chemists to fine-tune the properties of a lead compound. nih.gov

Innovations in this area are moving beyond classical methods to embrace more efficient and elegant strategies. These include the development of novel catalysts for asymmetric synthesis and the implementation of advanced protecting group strategies that allow for specific modifications at various positions on the cyclohexane (B81311) ring. The goal is to design synthetic routes that are not only stereoselective but also high-yielding and scalable, enabling the production of sufficient quantities of diverse aminocyclitol derivatives for extensive biological evaluation and pharmacological testing. nih.govmarquette.edu These synthetic advancements are the bedrock upon which the exploration of new biological functions is built.

Exploration of Undiscovered Biosynthetic Pathways and Natural Products

Aminocyclitols are a large family of sugar-derived microbial secondary metabolites. nih.govnih.gov Biosynthetically, most are formed from simple sugar units by enzymes known as sugar phosphate (B84403) cyclases (SPCs). nih.gov Based on their origins, they can be classified into several groups, including those derived from myo-inositol, 2-deoxy-scyllo-inosose (B3429959), and 2-epi-5-epi-valiolone (B1265091). nih.gov While the biosynthetic pathways for well-known compounds like the aminoglycoside antibiotics have been studied, a vast and diverse chemical space of aminocyclitols likely remains undiscovered in nature. nih.gov

Emerging avenues in this field leverage contemporary molecular genetics and bioinformatic approaches to mine microbial genomes for novel biosynthetic gene clusters. nih.gov In silico investigations suggest a wide distribution of genes related to aminocyclitol production across different classes of microorganisms, including underexplored cyanobacteria and fungi. nih.govnih.gov This genomic-driven approach, combined with traditional feeding experiments, is poised to uncover novel aminocyclitol-containing natural products with unique structures and potentially unprecedented biological activities. nih.gov The identification of these new pathways and molecules will not only expand the chemical diversity of the aminocyclitol family but also provide new enzymes and tools for biocatalysis and synthetic biology.

Advanced Approaches in Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, seeking to correlate the chemical structure of a molecule with its biological activity. researchgate.net For aminocyclitols, SAR studies are crucial for optimizing their therapeutic potential, whether as glycosidase inhibitors or as scaffolds for new drugs. nih.govnih.gov The development of potent glycosidase inhibitors, for example, has been shown to depend on a perfect stereochemical match between the aminocyclitol inhibitor and the enzyme's active site, including the specific alpha- or beta-configuration of the amino group. nih.gov

Future SAR studies will increasingly rely on advanced and high-throughput methods. The synthesis of large, diverse libraries of aminocyclitol analogues, made possible by the innovations discussed in section 9.1, allows for more comprehensive screening. nih.gov Furthermore, computational methods are becoming indispensable. In silico approaches can rapidly characterize and encode specific SARs, helping to manage and interpret the large datasets generated from high-throughput screening. azolifesciences.com These computational models can predict the biological activity of novel chemical structures, guiding the synthesis of more potent and selective compounds and helping to optimize properties like bioavailability while reducing potential toxicity. researchgate.netazolifesciences.comcollaborativedrug.com

Identification of Novel Enzyme Targets and Biological Pathways Modulated by Aminocyclitols

Historically, the biological targets of aminocyclitols were thought to be relatively limited, with aminoglycosides targeting the bacterial ribosome to disrupt protein synthesis and other aminocyclitols inhibiting sugar-hydrolase enzymes. nih.govnih.gov However, recent discoveries suggest that the biological activities and potential targets for this class of compounds are much broader. nih.gov An emerging and critical area of research is the identification of novel enzyme targets and the elucidation of new biological pathways that can be modulated by aminocyclitols.

A significant focus is on overcoming antibiotic resistance. A major mechanism of resistance to aminoglycoside antibiotics is enzymatic modification by Aminoglycoside-Modifying Enzymes (AMEs). mdpi.com These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), represent prime targets for new therapeutic strategies. nih.govmdpi.com Designing aminocyclitol derivatives that are not susceptible to these enzymes, or developing inhibitors that block the AMEs directly, are active areas of research. researchgate.net Understanding the structure and function of these resistance enzymes is paramount for designing the next generation of antibiotics. researchgate.net Beyond antibiotic resistance, researchers are exploring other cellular processes that could be targeted by novel aminocyclitols, expanding their potential therapeutic applications. nih.gov

Table 1: Key Aminoglycoside-Modifying Enzyme (AME) Families and Their Functions

| Enzyme Family | Modifying Action | Co-substrate | Target Site on Aminoglycoside | Clinical Relevance |

|---|---|---|---|---|

| N-acetyltransferases (AACs) | Acetylation | Acetyl-CoA | Amino (-NH₂) groups | High prevalence in clinical strains, conferring resistance to amikacin, gentamicin, kanamycin (B1662678), and tobramycin. mdpi.com |

| O-phosphotransferases (APHs) | Phosphorylation | ATP | Hydroxyl (-OH) groups | Confers resistance to numerous aminoglycosides including kanamycin, neomycin, and amikacin. mdpi.comresearchgate.net |

| O-nucleotidyltransferases (ANTs) | Adenylylation | ATP | Hydroxyl (-OH) groups | Transfers an adenyl group, inactivating antibiotics like streptomycin (B1217042) and spectinomycin (B156147). mdpi.comresearchgate.net |

Integration of Computational and Experimental Methodologies for Accelerated Discovery

The synergy between computational and experimental methods is revolutionizing drug discovery, and the aminocyclitol field is no exception. frontiersin.org This integrated approach acts as a "virtual shortcut," significantly reducing the time and cost associated with identifying and optimizing lead compounds. beilstein-journals.org Computer-Aided Drug Design (CADD) encompasses a range of techniques that are being applied to accelerate the discovery of novel aminocyclitols. frontiersin.orgnih.gov

The process often begins with a three-dimensional structure of a biological target, obtained either through experimental methods like X-ray crystallography or through computational techniques such as homology modeling. beilstein-journals.orgyoutube.com With a target structure in hand, researchers can perform in silico screening, also known as molecular docking. youtube.com This involves simulating the interaction of thousands or even millions of virtual compounds with the target's binding site to predict their binding affinity. youtube.comnih.gov

These computational predictions help prioritize a smaller, more promising set of candidates for actual laboratory synthesis and testing. youtube.com This dramatically improves efficiency by focusing resources on molecules with the highest probability of success. nih.gov Furthermore, computational tools are used to predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to design molecules with better drug-like characteristics from the outset. azolifesciences.comnih.gov It is critical to note that in silico predictions must always be validated through experimental assays. youtube.com However, the iterative cycle of computational design, chemical synthesis, and biological testing creates a powerful and accelerated pipeline for discovering the next generation of aminocyclitol-based therapeutics. frontiersin.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 6-Aminocyclohexane-1,2,3,4,5-pentol (B13143475) |

| Acarbose (B1664774) |

| Allosamidin |

| Amikacin |

| Butirosin |

| Cetoniacytone |

| Dibekacin |

| Fortimicin |

| Gentamicin |

| Hygromycin A |

| Isepamicin |

| Kanamycin |

| Neomycin |

| Pactamycin |

| Paromamine |

| Pyralomicin |

| Ribostamycin |

| Salbostatin |

| scyllo-Inosamine |

| Sisomicin |

| Spectinomycin |

| Streptomycin |

| Tobramycin |

| Trehazolin |

| Validamycin A |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Aminocyclohexane-1,2,3,4,5-pentol, and how can purity be ensured?

- Methodology :

- Reductive Amination : React the corresponding cyclohexanepentol ketone precursor with ammonia or a primary amine under hydrogenation conditions. Use catalysts like Pd/C or Raney Ni, and monitor progress via TLC (Rf comparison with standards) .

- Purification : Employ column chromatography with polar solvent systems (e.g., MeOH:DCM gradients) to separate the amino derivative from byproducts. Confirm purity via HPLC (≥95% purity threshold) and mass spectrometry (m/z ~193 for [M+H]+) .

Q. How can the solubility and stability of this compound be characterized under varying pH conditions?

- Methodology :

- Solubility Assays : Prepare buffered solutions (pH 2–12) and measure saturation concentrations using gravimetric analysis or UV-Vis spectroscopy. Note enhanced solubility in acidic pH due to protonation of the amino group .

- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) over 4 weeks. Analyze decomposition products via LC-MS and identify hydrolytic or oxidative pathways .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR : Use - and -NMR to assign hydroxyl, amino, and cyclohexane proton environments. Compare chemical shifts with analogous compounds (e.g., 6-methylheptane-pentol, δ ~3.5–4.5 ppm for hydroxyls) .

- IR Spectroscopy : Identify characteristic O-H (3200–3600 cm) and N-H (3300–3500 cm) stretches. Differentiate primary/secondary amines via band splitting .

Advanced Research Questions

Q. How does stereochemistry influence the hydrogen-bonding network and conformational stability of this compound?

- Methodology :

- NOESY NMR : Map spatial proximities between hydroxyl and amino groups to deduce chair vs. boat conformations .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy minima of stereoisomers and predict solvent interactions (e.g., water coordination shells) .

Q. What experimental strategies resolve contradictions between theoretical and observed reactivity in derivatization reactions?

- Methodology :

- Controlled Reactivity Studies : Vary reaction parameters (temperature, catalysts, solvent polarity) for amino group acetylation or sulfonation. Use -NMR or X-ray crystallography to confirm unexpected products .

- Kinetic Analysis : Apply Eyring plots to compare activation energies of competing pathways (e.g., intramolecular vs. intermolecular reactions) .

Q. How can the compound’s potential as a chiral ligand or enzyme inhibitor be systematically evaluated?

- Methodology :

- Enzymatic Assays : Test inhibition of glycosidases or aminotransferases using kinetic assays (e.g., IC determination via UV-Vis monitoring of substrate depletion) .

- Chiral Resolution : Employ the compound as a stationary phase modifier in HPLC to assess enantioselectivity for racemic mixtures .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address discrepancies in reported physical properties (e.g., melting point variability)?

- Methodology :

- Standardized Protocols : Replicate measurements using DSC (differential scanning calorimetry) under identical conditions (heating rate 10°C/min, nitrogen atmosphere). Compare results with literature data for analogous compounds (e.g., cyclohexane-pentol derivatives) .

- Impurity Profiling : Use GC-MS to detect trace solvents or byproducts affecting thermal properties .

Q. What statistical approaches are recommended for analyzing dose-response data in biological studies involving this compound?

- Methodology :

- Nonlinear Regression : Fit data to Hill or Logit models using software (e.g., GraphPad Prism) to calculate EC and assess cooperativity. Validate with bootstrapping for confidence intervals .

- ANOVA with Post Hoc Tests : Compare efficacy across multiple concentrations or cell lines to identify significant trends .

Safety and Best Practices